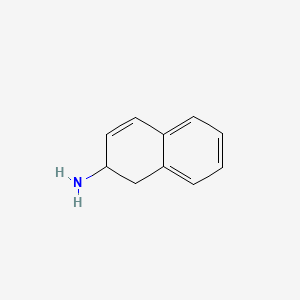
2-Amino-1,2-dihydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1,2-dihydronaphthalene, also known as this compound, is a useful research compound. Its molecular formula is C10H11N and its molecular weight is 145.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Applications
2-Amino-1,2-dihydronaphthalene is primarily recognized for its stimulant properties. Research indicates that it acts as a conformationally restricted analogue of amphetamine:
- Stimulant Effects : In animal studies, particularly with mice, 2-ADN has been shown to possess stimulant effects approximately one-fourth as potent as those of amphetamine. The S-(-) isomer of 2-ADN is primarily responsible for these stimulant effects . This characteristic makes it a subject of interest in the development of new stimulant medications.
- Potential Therapeutic Uses : Given its stimulant properties, there is potential for 2-ADN to be explored in the treatment of conditions such as attention deficit hyperactivity disorder (ADHD) or narcolepsy. However, further research is required to evaluate its safety and efficacy in humans.
Synthetic Applications
The compound also plays a significant role in organic chemistry:
- Synthesis of Analogues : this compound serves as a precursor for synthesizing various N-substituted derivatives and other analogues that may exhibit enhanced pharmacological profiles . The rigid structure of 2-ADN allows chemists to explore modifications that could lead to new therapeutic agents.
- Catalytic Reactions : Recent studies have highlighted its utility in catalytic reactions. For instance, cobalt-catalyzed reactions involving 1,2-dihydronaphthalene have been reported, showcasing the compound's versatility in organic synthesis . These reactions can lead to the formation of complex molecules with potential applications in drug development.
Case Studies and Research Findings
Several studies have documented the effects and applications of this compound:
Propiedades
Número CAS |
81094-65-7 |
|---|---|
Fórmula molecular |
C10H11N |
Peso molecular |
145.2 g/mol |
Nombre IUPAC |
1,2-dihydronaphthalen-2-amine |
InChI |
InChI=1S/C10H11N/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-6,10H,7,11H2 |
Clave InChI |
SHLZSYAMFQNEOF-UHFFFAOYSA-N |
SMILES |
C1C(C=CC2=CC=CC=C21)N |
SMILES canónico |
C1C(C=CC2=CC=CC=C21)N |
Sinónimos |
2-ADHN 2-amino-1,2-dihydronaphthalene 2-amino-1,2-dihydronaphthalene, (R)-isomer 2-amino-1,2-dihydronaphthalene, (S)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















